molecular formula C18H16Br2O4 B12546785 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial CAS No. 143704-24-9

2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial

Cat. No.: B12546785
CAS No.: 143704-24-9
M. Wt: 456.1 g/mol
InChI Key: ZFVYPCNDXKTVJU-UHFFFAOYSA-N
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Description

2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a dihydroxybutanedial backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where bromine atoms are introduced into the phenyl rings. This can be achieved using bromine or bromine-containing reagents under controlled conditions .

Another method involves the use of Friedel-Crafts acylation followed by bromination. The Friedel-Crafts acylation introduces acyl groups into the aromatic ring, which are then converted to brominated derivatives through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-2,3-diphenylbutanedial: Similar structure but lacks hydroxyl groups.

    2,3-Dihydroxy-2,3-diphenylbutanedial: Similar structure but lacks bromine atoms.

    2,3-Bis(chlorophenyl)methyl-2,3-dihydroxybutanedial: Similar structure with chlorine instead of bromine.

Uniqueness

2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

143704-24-9

Molecular Formula

C18H16Br2O4

Molecular Weight

456.1 g/mol

IUPAC Name

2,3-bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial

InChI

InChI=1S/C18H16Br2O4/c19-15(13-7-3-1-4-8-13)17(23,11-21)18(24,12-22)16(20)14-9-5-2-6-10-14/h1-12,15-16,23-24H

InChI Key

ZFVYPCNDXKTVJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C=O)(C(C=O)(C(C2=CC=CC=C2)Br)O)O)Br

Origin of Product

United States

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